GW779439X
Overview
Description
GW779439X is a pyrazolopyridazine compound identified as an inhibitor of the Staphylococcus aureus PASTA kinase Stk1. This compound has garnered significant attention due to its ability to potentiate the activity of beta-lactam antibiotics against various methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive Staphylococcus aureus (MSSA) isolates . Additionally, this compound is known to inhibit Aurora kinase A (AURKA) and induce apoptosis through the caspases 3/7 pathway .
Mechanism of Action
Target of Action
GW779439X, also known as TCMDC-138687, N-(4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine, is a kinase inhibitor . It primarily targets the Stk1 kinase , a penicillin-binding-protein and serine/threonine kinase-associated (PASTA) kinase in Staphylococcus aureus . It also inhibits AURKA , a member of the Aurora Kinase family, and CDK , a cyclin-dependent kinase.
Mode of Action
This compound interacts with its targets by inhibiting their activity. It sensitizes methicillin-resistant Staphylococcus aureus (MRSA) to various β-lactam antibiotics through inhibition of the PASTA kinase Stk1 . It also induces apoptosis by the caspases 3/7 pathway as an AURKA inhibitor .
Biochemical Pathways
The inhibition of Stk1 by this compound potentiates the activity of β-lactam antibiotics against various MRSA and methicillin-sensitive Staphylococcus aureus (MSSA) isolates . This suggests that this compound affects the biochemical pathways related to bacterial resistance to β-lactam antibiotics. The induction of apoptosis via the caspases 3/7 pathway indicates that this compound also influences cell death pathways .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability
Result of Action
The result of this compound’s action is the potentiation of β-lactam antibiotics against various MRSA and MSSA isolates, with some even crossing the breakpoint from resistant to sensitive . It also induces apoptosis in cells via the caspases 3/7 pathway .
Action Environment
It’s worth noting that the presence and orientation of this compound’s methylpiperazine moiety was crucial for robust biochemical and microbiologic activity . This suggests that the molecular structure of this compound plays a significant role in its action and efficacy.
Biochemical Analysis
Biochemical Properties
GW779439X has been identified as an inhibitor of the S. aureus PASTA kinase Stk1 . It interacts with this enzyme, leading to biochemical inhibition . The compound also potentiates the activity of β-lactam antibiotics against various MRSA and MSSA isolates .
Cellular Effects
In cellular processes, this compound has shown to have growth inhibition effects on the AGP-01 cell line . It significantly blocks the cell cycle at the G0/G1 phase and sub-G1 phase . Furthermore, this compound significantly decreases expression levels of genes involved in proliferation progression (c-MYC, NRAS, and CDC25A) and increases expression levels of genes involved in cell cycle blocking (CDKN1A and TP53) .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a kinase inhibitor . It biochemically inhibits Stk1 , a mycobacterial Ser/Thr kinase . This inhibition is believed to cause a conformational change in the PknB P-loop, a region frequently observed to undergo conformational changes in other related kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GW779439X involves the formation of a pyrazolopyridazine core. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the pyrazolopyridazine ring system and subsequent functionalization to achieve the desired biological activity .
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in the available literature. Typically, such compounds are produced through multi-step organic synthesis processes in specialized chemical manufacturing facilities. These processes involve stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
GW779439X undergoes several types of chemical reactions, including:
Inhibition Reactions: This compound biochemically inhibits the Staphylococcus aureus PASTA kinase Stk1.
Potentiation Reactions: The compound potentiates the activity of beta-lactam antibiotics against MRSA and MSSA isolates.
Apoptosis Induction: This compound induces apoptosis through the caspases 3/7 pathway.
Common Reagents and Conditions
Inhibition Reactions: Typically conducted in vitro with concentrations around 2 micromolar.
Potentiation Reactions: Conducted with beta-lactam antibiotics such as ceftaroline and oxacillin.
Apoptosis Induction: Involves cell culture conditions with concentrations around 1 micromolar.
Major Products Formed
Inhibition Reactions: Inhibition of Staphylococcus aureus PASTA kinase Stk1.
Potentiation Reactions: Enhanced activity of beta-lactam antibiotics against MRSA and MSSA isolates.
Apoptosis Induction: Induction of apoptosis in cancer cell lines.
Scientific Research Applications
GW779439X has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study kinase inhibition and antibiotic potentiation.
Biology: Employed in cell biology research to investigate cell cycle regulation and apoptosis.
Medicine: Potential therapeutic agent for treating infections caused by MRSA and MSSA.
Industry: Utilized in the development of new antimicrobial agents and kinase inhibitors.
Comparison with Similar Compounds
GW779439X is unique in its dual inhibition of Staphylococcus aureus PASTA kinase Stk1 and Aurora kinase A (AURKA). Similar compounds include:
BI-2536: Another kinase inhibitor with similar antibiotic potentiation properties.
NVP-ADW742: A kinase inhibitor with comparable effects on bacterial strains.
These compounds share some structural similarities and biological activities but differ in their specific targets and potency.
Properties
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N8/c1-31-9-11-32(12-10-31)20-5-4-15(13-17(20)22(23,24)25)29-21-26-8-6-18(30-21)16-14-28-33-19(16)3-2-7-27-33/h2-8,13-14H,9-12H2,1H3,(H,26,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTNSCLLJKXGSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=CC(=N3)C4=C5C=CC=NN5N=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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